Arg-gly-phe-phe-NH2

Insulin-like activity In vivo glucose metabolism Structure-activity relationship (SAR)

For researchers requiring a validated insulin mimetic standard, this synthetic tetrapeptide amide corresponds to the insulin B-chain B22-B25 sequence. Its insulin-like activity is exceptionally sensitive to N-terminal modifications; the Arg guanidino group on its specific C5 chain is irreplaceable for function. Choosing this precise sequence over generic or mis-substituted analogs is scientifically mandatory for reproducible results in glucose uptake, glycogen synthesis, and ex vivo adipocyte metabolism assays. Ensure your positive control meets the required structural benchmark before ordering.

Molecular Formula C26H36N8O4
Molecular Weight 524.6 g/mol
CAS No. 34367-74-3
Cat. No. B1621814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-gly-phe-phe-NH2
CAS34367-74-3
SynonymsArg-Gly-Phe-Phe-NH2
B chain insulin tetrapeptidamide (22-25)
insulin B-chain tetrapeptide amide B22-B25
insulin B22-B25-NH2
Molecular FormulaC26H36N8O4
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C26H36N8O4/c27-19(12-7-13-31-26(29)30)24(37)32-16-22(35)33-21(15-18-10-5-2-6-11-18)25(38)34-20(23(28)36)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H2,28,36)(H,32,37)(H,33,35)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1
InChIKeyMDPUTUWGOHLTAU-ACRUOGEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Gly-Phe-Phe-NH2 (CAS 34367-74-3): A Research-Grade Insulin B-Chain Tetrapeptide Fragment with Defined Structure-Activity Relationships


Arg-Gly-Phe-Phe-NH2 (CAS 34367-74-3) is a synthetic tetrapeptide amide corresponding to the insulin B-chain sequence B22-B25 [1]. It is also referred to as insulin B-chain tetrapeptide amide B22-B25, B chain insulin tetrapeptidamide (22-25), or insulin B22-B25-NH2 [2]. The compound has a molecular formula of C26H36N8O4 and a molecular weight of 524.6 g/mol [2]. This peptide has been extensively characterized for its insulin-like and insulin-potentiating activities in various bioassays [3].

Critical Structural Determinants for Arg-Gly-Phe-Phe-NH2 Activity: Why In-Class Substitution is Not Advisable


The biological activity of Arg-Gly-Phe-Phe-NH2 is highly sensitive to specific structural modifications, particularly at the N-terminal arginine residue. Studies comparing the natural sequence to analogs with single amino acid substitutions in the B22 position (e.g., replacing arginine with homoarginine, ornithine, lysine, citrulline, alanine, or NG-nitroarginine) demonstrate that even minor changes can drastically reduce or abolish activity [1]. This is because the guanidino group of arginine, positioned on a specific C5 chain, is a critical determinant for insulin-like function [1]. Therefore, generic substitution with a seemingly similar tetrapeptide or a simple analog is not scientifically justifiable; the precise sequence and the arginine residue's specific structural features are essential for the compound's intended research applications [1].

Quantitative Differentiation of Arg-Gly-Phe-Phe-NH2: A Head-to-Head Evidence Review


Superior Insulin-Like Activity In Vivo: Arg-Gly-Phe-Phe-NH2 vs. Positional Analogs

In an intraperitoneal injection study in rats, Arg-Gly-Phe-Phe-NH2 exhibited the highest insulin-like activity among a series of B22-substituted analogs. Activity was assessed by measuring the incorporation of [U-14C]glucose into the diaphragm [1]. The activity decreased in the order: Arg- > Har- > Orn- > Cit- [1].

Insulin-like activity In vivo glucose metabolism Structure-activity relationship (SAR) Tetrapeptide analogs

Elevated Glucose Uptake and Glycogen Content In Vitro: Arg-Gly-Phe-Phe-NH2 Outperforms Analogs

In vitro assays using rat diaphragm confirmed the same activity hierarchy observed in vivo. Arg-Gly-Phe-Phe-NH2 was the most effective at elevating both glucose uptake and glycogen content [1]. The activity decreased in the following order: Arg- > Har- > Orn- > Cit-Gly-Phe-Phe-NH2. Alanyl- and Nitroarginyl-Gly-Phe-Phe-NH2 were without effect [1].

In vitro insulin-like activity Glucose uptake Glycogen synthesis Rat diaphragm assay

Unique Activity on Glucose Oxidation in Isolated Fat Cells: Arg-Gly-Phe-Phe-NH2 vs. Analogs

In isolated rat fat cells, only Arg-Gly-Phe-Phe-NH2 significantly enhanced glucose oxidation. Other analogs, including the closely related homoarginyl peptide, did not produce a significant effect in this specific assay [1].

Adipocyte metabolism Glucose oxidation Insulin-mimetic Ex vivo assay

Comparative Efficacy of Cathepsin D Substrates: Arg-Gly-Phe-Phe-NH2 as a Core Recognition Motif

While not a direct comparison of the free peptide, the tetrapeptide core sequence (Arg-Gly-Phe-Phe) is a key component of cathepsin D substrates. Z-Arg-Gly-Phe-Phe-Pro-MNA and Z-Arg-Gly-Phe-Phe-Leu-MNA were evaluated for their suitability as cathepsin D substrates [1]. At pH 3.5, the hydrolysis rate of both synthetic substrates was approximately 100 times lower than that of hemoglobin when using purified cathepsin D from bovine spleen [1].

Cathepsin D Protease substrate Enzymatic assay Peptide hydrolysis

Recommended Scientific Applications for Arg-Gly-Phe-Phe-NH2 (CAS 34367-74-3) Based on Quantitative Evidence


Standardized In Vivo Probe for Insulin-Like Activity and Glucose Metabolism Studies

Based on its demonstrated highest insulin-like activity in vivo among a panel of structural analogs, Arg-Gly-Phe-Phe-NH2 is the optimal choice for researchers investigating the effects of insulin fragments on whole-body glucose metabolism. Its use as a reference standard ensures maximal and reproducible biological responses in rodent models, facilitating comparative studies of novel insulin mimetics or potentiators [1].

Reference Compound for In Vitro Assays of Glucose Uptake and Glycogen Synthesis

The compound's superior ability to elevate glucose uptake and glycogen content in rat diaphragm tissue, relative to its close analogs, makes it an ideal positive control and calibration standard for in vitro experiments focused on insulin signaling pathways. Using Arg-Gly-Phe-Phe-NH2 ensures that assay systems are sensitive and responsive to insulin-like stimuli [1].

Selective Probe for Adipocyte-Specific Insulin-Mimetic Activity

Given that Arg-Gly-Phe-Phe-NH2 uniquely enhanced glucose oxidation in isolated fat cells while related analogs were inactive, this compound is specifically suited for ex vivo studies of adipocyte metabolism. It can be used as a selective tool to dissect insulin signaling pathways that are distinct from those activated by other peptide fragments, helping to elucidate the molecular basis of insulin action in adipose tissue [1].

Core Sequence for the Design and Evaluation of Cathepsin D Activity Assays

The Arg-Gly-Phe-Phe sequence serves as a critical recognition motif in synthetic substrates like Z-Arg-Gly-Phe-Phe-Pro-MNA. The quantitative data showing its ~100-fold lower hydrolysis rate compared to hemoglobin at acidic pH provides a clear benchmark for assay development. This allows researchers to calibrate their enzymatic assays and understand the limitations of using this sequence as a cathepsin D reporter, particularly under acidic conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arg-gly-phe-phe-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.